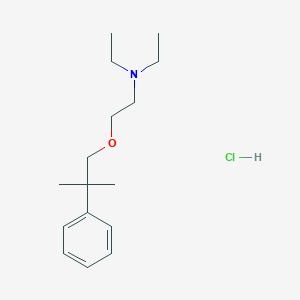
N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride: is a chemical compound with the molecular formula C19H26ClNO . It is a hydrochloride salt form of an amine, which is often used in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride typically involves the reaction of 2-methyl-2-phenylpropoxyethanamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the compound is produced using large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxides.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form corresponding amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, where it helps in the formation of various chemical intermediates and products.
Biology: In biological research, the compound is used to study the effects of amines on biological systems, including their interactions with enzymes and receptors.
Industry: In industrial applications, the compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- N,N-diethyl-2-phenoxy-2-phenylethanamine;hydrochloride
- N,N-dimethyl-2-(2-methylphenoxy)ethanamine;hydrochloride
- N,N-dimethyl-2-(3-methylphenoxy)ethanamine;hydrochloride
Uniqueness: N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
132346-00-0 |
|---|---|
分子式 |
C16H28ClNO |
分子量 |
285.9 g/mol |
IUPAC名 |
N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H27NO.ClH/c1-5-17(6-2)12-13-18-14-16(3,4)15-10-8-7-9-11-15;/h7-11H,5-6,12-14H2,1-4H3;1H |
InChIキー |
NHJCGEAGZWECQM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOCC(C)(C)C1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


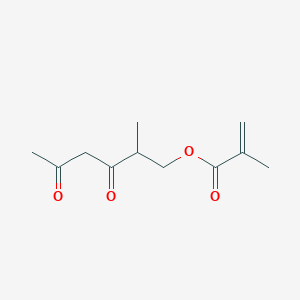


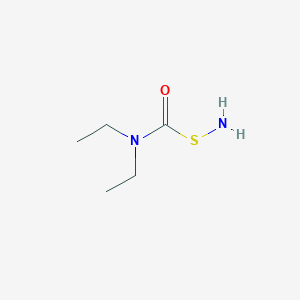
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
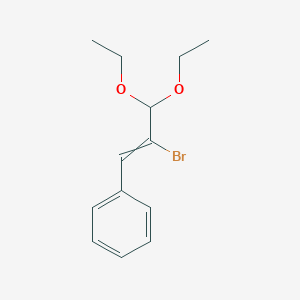

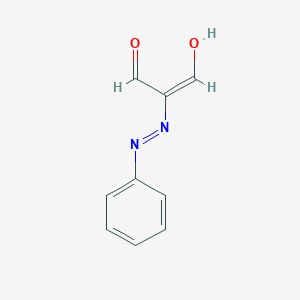
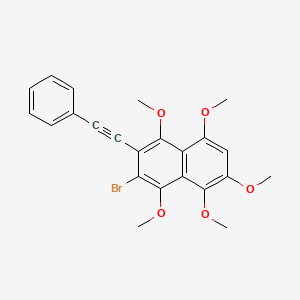
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
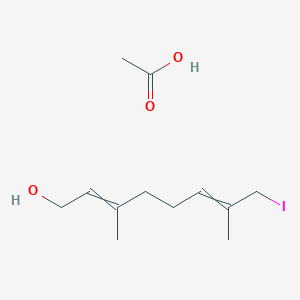
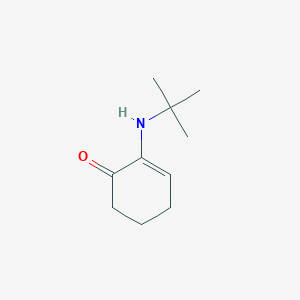
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

